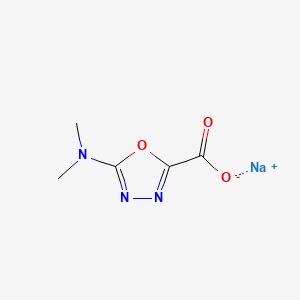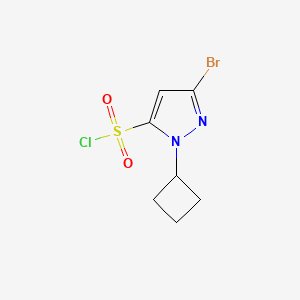
3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a cyclobutyl group, and a sulfonyl chloride group attached to a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride typically involves the cyclization of appropriate precursors followed by the introduction of the bromine and sulfonyl chloride groups. One common method includes the reaction of cyclobutyl hydrazine with a suitable diketone to form the pyrazole ring. Subsequent bromination and sulfonylation steps are carried out under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
化学反応の分析
Types of Reactions
3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The bromine atom can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The pyrazole ring can undergo cycloaddition reactions with various dienophiles and dipolarophiles to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Cycloaddition Partners: Alkenes, alkynes, nitriles
Major Products Formed
科学的研究の応用
3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride is used in diverse scientific research applications, including:
Chemistry: As a building block for synthesizing complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: For probing biological pathways and studying enzyme mechanisms.
Medicine: In the development of novel drugs with potential therapeutic effects.
Industry: In the production of advanced materials with unique properties.
作用機序
The mechanism of action of 3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and modulation of biological activity. The bromine atom and pyrazole ring contribute to the compound’s reactivity and ability to participate in various chemical transformations .
類似化合物との比較
Similar Compounds
3-bromo-1-cyclobutyl-1H-pyrazole: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
1-cyclobutyl-1H-pyrazole-5-sulfonylchloride:
3-bromo-1-cyclobutyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
3-bromo-1-cyclobutyl-1H-pyrazole-5-sulfonylchloride is unique due to the combination of its bromine atom, cyclobutyl group, and sulfonyl chloride group. This unique structure imparts specific reactivity and versatility, making it valuable in various scientific research applications.
特性
IUPAC Name |
5-bromo-2-cyclobutylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O2S/c8-6-4-7(14(9,12)13)11(10-6)5-2-1-3-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDAJPNQRLLWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC(=N2)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

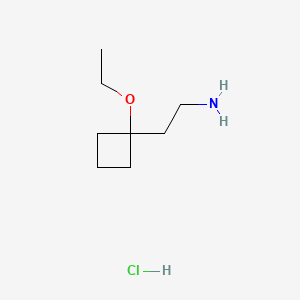
![6-methanesulfonylthieno[3,2-b]pyridine](/img/structure/B6606953.png)
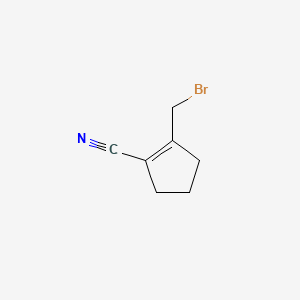
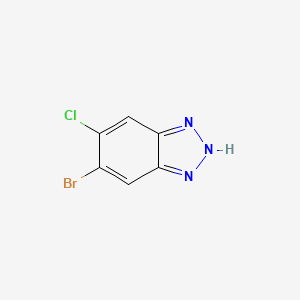
![2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid](/img/structure/B6606969.png)
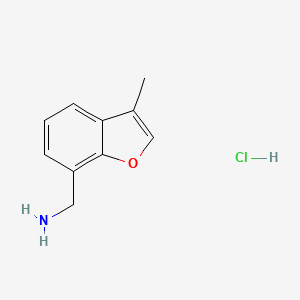
![(2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6606987.png)
![2-{3-azabicyclo[3.1.0]hexan-6-yl}-1H-indole](/img/structure/B6606994.png)

![tert-butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B6607033.png)
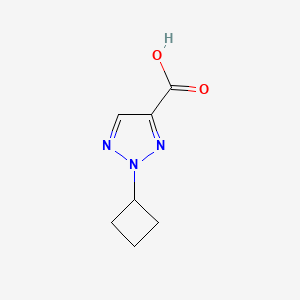
![N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607047.png)
